(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a complex organic molecule with multiple functional groups, including a bromobenzylidene group, a thioxothiazolidinone group, a propanamido group, and a 2-hydroxybenzoic acid group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.
Synthesis Analysis
Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the appropriate bromobenzylidene, thioxothiazolidinone, propanamido, and 2-hydroxybenzoic acid precursors.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a likely rigid, cyclic structure in the thioxothiazolidinone region. Detailed structural analysis would require experimental data such as NMR, X-ray crystallography, or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would likely be quite diverse due to the presence of multiple functional groups. For example, the bromine atom on the bromobenzylidene group could potentially undergo nucleophilic substitution reactions, while the carbonyl groups in the thioxothiazolidinone and propanamido regions could undergo addition reactions or form intermediates in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure and the nature of its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on factors like polarity and the potential for hydrogen bonding.Scientific Research Applications
Antimicrobial Activity
A series of derivatives from the specified chemical compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of gram-positive and gram-negative bacteria. For instance, Pansare and Devan (2015) synthesized derivatives and tested their antimicrobial activity, showing good to moderate effectiveness against strains tested, comparable to Ampicillin but lower than Ciprofloxacin. Similarly, Trotsko et al. (2018) synthesized new acetic acid derivatives that exhibited antibacterial activity predominantly against Gram-positive bacterial strains, with some compounds displaying activity similar or superior to commonly used antibiotics like oxacillin and cefuroxime. This highlights the potential of these derivatives as antimicrobial agents, suggesting the importance of the electron-withdrawing substituent at the phenyl ring for enhancing antibacterial response (PansareDattatraya & Devan, 2015; Trotsko et al., 2018).
Anticancer Activity
The compound and its derivatives have also been studied for their potential anticancer properties. A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer potentials. One derivative, in particular, showed significant anticancer activity, demonstrating the therapeutic potential of these compounds in cancer treatment. This indicates the relevance of specific molecular features, such as topological and electronic parameters, in enhancing the anticancer activity of synthesized compounds (Deep et al., 2016).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on factors like reactivity, toxicity, and volatility, which are not immediately apparent from the compound’s structure.
Future Directions
The potential applications and future directions for research on this compound would depend heavily on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it has interesting physical properties), or synthetic chemistry (as a building block for the synthesis of more complex molecules).
Please note that this is a very general analysis based on the compound’s structure. For a detailed and accurate analysis, experimental data and specific literature would be necessary. If this compound is novel or not widely studied, it could be an interesting subject for future research.
properties
IUPAC Name |
4-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKAKJULKPIRRC-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.